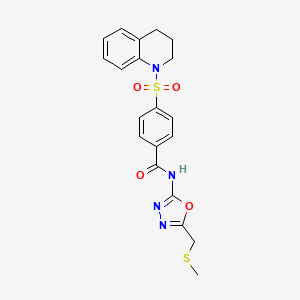

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-((methylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

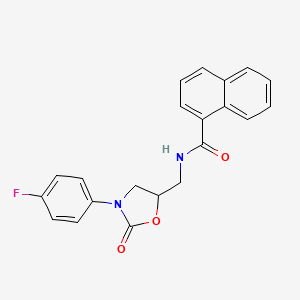

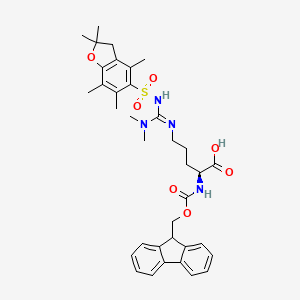

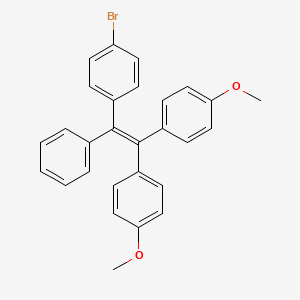

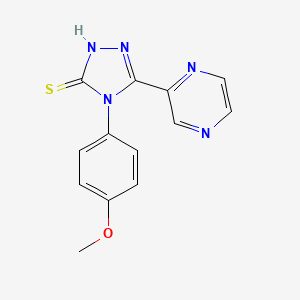

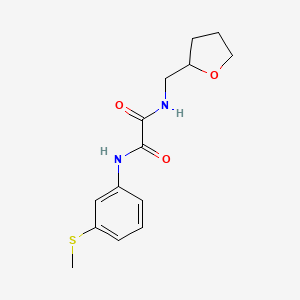

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be complex due to the presence of multiple heterocyclic rings (dihydroquinoline and oxadiazole). The presence of these rings, along with the sulfonyl and methylthio groups, could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The sulfonyl group could potentially undergo substitution reactions, while the oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could potentially increase the compound’s polarity and influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Compounds with structures similar to the one are often synthesized for their unique chemical properties and potential reactivity. For instance, the synthesis of bioactive molecules with fluoro substituted benzothiazoles and sulphonamido quinazolinyl imidazole moieties has been explored for their biological and pharmacological screening, indicating a broad interest in the synthesis of complex heterocyclic compounds for diverse applications (Patel et al., 2009).

Pharmacological Screening

Complex molecules such as the one described often undergo pharmacological screening to assess their potential as therapeutic agents. Studies have shown the synthesis and characterization of quinazoline derivatives in search of hybrid molecules with diuretic and antihypertensive properties, indicating the therapeutic potential of complex compounds in addressing cardiovascular diseases (Rahman et al., 2014).

Anticancer Activity

Another significant area of research for such compounds is their anticancer potential. Novel structures like PI3K inhibitors and anticancer agents have been proposed based on bioisostere, where complex molecules are synthesized and evaluated for their antiproliferative activities in vitro, demonstrating the critical role of synthetic chemistry in developing new anticancer therapies (Shao et al., 2014).

Material Science Applications

Furthermore, complex molecules may find applications in material science, particularly in the synthesis and characterization of polymers with specific properties. For example, the synthesis of soluble polyimides from bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides indicates the potential use of complex heterocyclic compounds in creating advanced materials with desirable thermal and mechanical properties (Imai et al., 1984).

Safety and Hazards

Zukünftige Richtungen

Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its reactivity, and biological studies to investigate its potential pharmacological activities .

Wirkmechanismus

Target of Action

The compound, also known as “F0593-0130” or “N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide”, is an innovative therapeutic agent that is currently being researched for its potential applications in treating autoimmune diseases . The primary targets of this compound are specific pathways implicated in the pathology of autoimmune disorders .

Mode of Action

The mechanism of action of this compound is centered around its ability to modulate the immune system . Autoimmune diseases arise when the body’s immune system mistakenly attacks its own cells and tissues, leading to chronic inflammation and tissue damage . This compound works by selectively inhibiting a critical component of the immune response, effectively reducing the abnormal immune activity that characterizes these diseases . Specifically, it targets and neutralizes a particular cytokine, a type of signaling protein that plays a pivotal role in the inflammatory process .

Biochemical Pathways

By neutralizing the specific cytokine, this compound helps to restore balance to the immune system, decreasing inflammation and preventing the progression of tissue damage . The affected pathways are those involved in the immune response and inflammation, which are key factors in the development and progression of autoimmune diseases .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in inflammation and a halt in the progression of tissue damage . In the context of autoimmune diseases, these effects can lead to a decrease in symptoms and an improvement in the patient’s quality of life .

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4S2/c1-29-13-18-22-23-20(28-18)21-19(25)15-8-10-16(11-9-15)30(26,27)24-12-4-6-14-5-2-3-7-17(14)24/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMCTPUYDKHOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2841479.png)

![1-(4-fluorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2841485.png)

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)